2-(4-Ethyl-1,2-oxazol-3-yl)acetic acid
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Overview
Description
2-(4-Ethyl-1,2-oxazol-3-yl)acetic acid is a chemical compound with the molecular formula C7H9NO3. It belongs to the class of oxazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry . This compound is characterized by the presence of an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethyl-1,2-oxazol-3-yl)acetic acid typically involves the reaction of 4-ethyl-1,2-oxazole with chloroacetic acid under basic conditions. The reaction proceeds through nucleophilic substitution, where the oxazole ring acts as a nucleophile and attacks the electrophilic carbon of chloroacetic acid . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the deprotonation of the oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethyl-1,2-oxazol-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the oxazole ring to its reduced form, such as oxazoline.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with higher oxidation states, while reduction may produce oxazoline derivatives .
Scientific Research Applications
2-(4-Ethyl-1,2-oxazol-3-yl)acetic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(4-Ethyl-1,2-oxazol-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(4-Isopropyl-1,2-oxazol-3-yl)acetic acid: Similar structure with an isopropyl group instead of an ethyl group.
2-(4-Oxo-2-thioxothiazolidin-3-yl)acetic acid: Contains a thiazolidine ring instead of an oxazole ring.
Uniqueness
2-(4-Ethyl-1,2-oxazol-3-yl)acetic acid is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct chemical and biological properties. The presence of the ethyl group at the 4-position of the oxazole ring can influence the compound’s reactivity and interactions with biological targets .
Properties
Molecular Formula |
C7H9NO3 |
---|---|
Molecular Weight |
155.15 g/mol |
IUPAC Name |
2-(4-ethyl-1,2-oxazol-3-yl)acetic acid |
InChI |
InChI=1S/C7H9NO3/c1-2-5-4-11-8-6(5)3-7(9)10/h4H,2-3H2,1H3,(H,9,10) |
InChI Key |
WIVGARUCZJZJKC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CON=C1CC(=O)O |
Origin of Product |
United States |
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